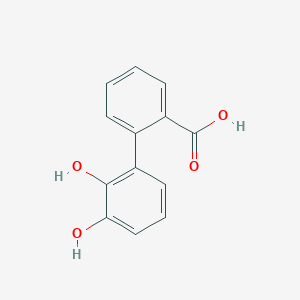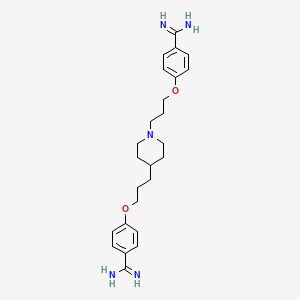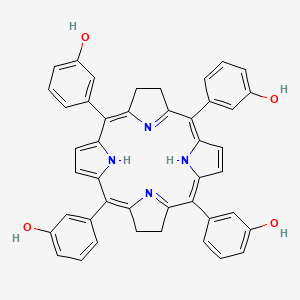
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-2-methyl-3-pyridinecarboxylic acid is a phenylpyridine.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid is involved in the formation of hydrogen-bonded dimers and chains of rings in certain compounds. For instance, in a study by Quiroga et al. (2010), the molecule formed cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds in a related compound. This suggests its potential role in the structural analysis and design of new molecular compounds (Quiroga et al., 2010).
Fluorescence Properties in Tb(III) Complexes
Luo et al. (2010) explored the fluorescence properties of Tb(III) complexes with derivatives of pyridine-2,6-dicarboxylic acid, which includes compounds related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research indicates its relevance in studying the luminescent properties of metal complexes, which can have applications in materials science and bioimaging (Luo et al., 2010).
Influence on Magnetic Properties
Research by Cui et al. (2008) on polymeric CoII complexes involving pyridine-2,6-dicarboxylic acid and its derivatives revealed that the presence of substituents like 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid can influence the magnetic interactions in these complexes. This suggests its utility in the study and design of magnetic materials (Cui et al., 2008).
Applications in Synthesis of New Compounds
Al-Issa (2012) demonstrated the use of related pyridine derivatives in synthesizing a new series of compounds. This indicates the potential of 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid in synthetic chemistry, particularly in the development of novel organic compounds (Al-Issa, 2012).
Vasodilation Property Evaluation
Girgis et al. (2008) explored the vasodilation properties of pyridinecarboxylates, closely related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research suggests potential applications in pharmacology, particularly in developing new vasodilators (Girgis et al., 2008).
Propiedades
Nombre del producto |
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |
Clave InChI |
CQOTVCGJANBNRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)


![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)





![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)



